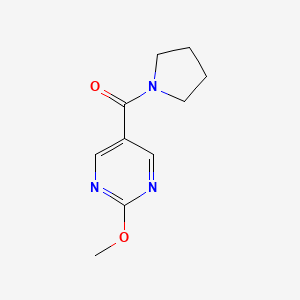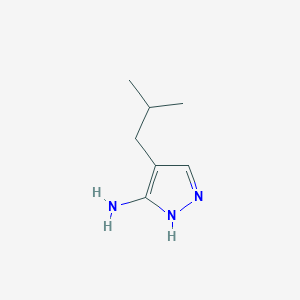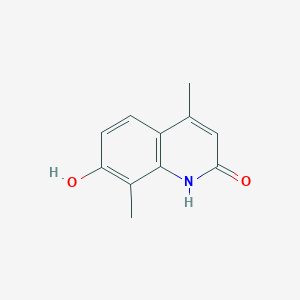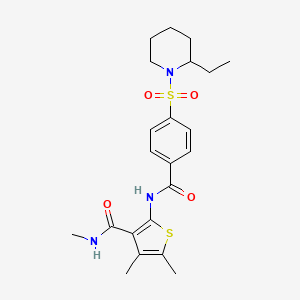
N-Boc-(+/-)-3-aminoheptanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-(+/-)-3-aminoheptanal is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The compound is a racemic mixture, meaning it contains equal amounts of both enantiomers of 3-aminoheptanal.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-3-aminoheptanal typically involves the protection of the amino group in 3-aminoheptanal with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction .
化学反応の分析
Types of Reactions
N-Boc-(+/-)-3-aminoheptanal can undergo various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: TFA, HCl
Major Products
Oxidation: 3-aminoheptanoic acid
Reduction: 3-aminoheptanol
Substitution: 3-aminoheptanal
科学的研究の応用
N-Boc-(+/-)-3-aminoheptanal has several applications in scientific research:
作用機序
The mechanism of action of N-Boc-(+/-)-3-aminoheptanal primarily involves the protection and deprotection of the amino group. The Boc group is introduced to protect the amine from unwanted reactions during synthesis. The deprotection process involves the cleavage of the Boc group under acidic conditions, resulting in the formation of the free amine . This process is crucial in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
類似化合物との比較
Similar Compounds
- N-Boc-3-aminopropanal
- N-Boc-3-aminobutanal
- N-Boc-3-aminohexanal
Uniqueness
N-Boc-(+/-)-3-aminoheptanal is unique due to its specific chain length and the presence of the Boc-protected amino group. This makes it particularly useful in the synthesis of medium-chain peptides and other compounds where a seven-carbon backbone is desired .
特性
IUPAC Name |
tert-butyl N-(1-oxoheptan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEBJRLJYYWIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Cyanopyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2646155.png)


![N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2646162.png)

![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B2646165.png)
![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2646167.png)



![2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2646172.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2646173.png)
